methyl 1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate

Description

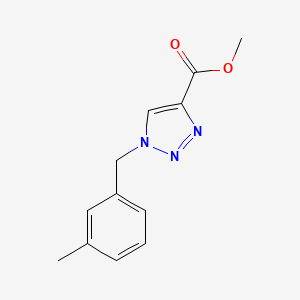

Methyl 1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate (CAS: 141072-09-5) is a 1,2,3-triazole derivative with the molecular formula C₁₂H₁₃N₃O₂ and a molecular weight of 231.26 g/mol . The compound features a triazole core substituted at the 1-position with a 3-methylbenzyl group and at the 4-position with a methyl ester. Triazoles are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their stability, hydrogen-bonding capacity, and versatility in click chemistry . This compound is synthesized via copper(I)- or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC), a cornerstone of click chemistry .

Properties

IUPAC Name |

methyl 1-[(3-methylphenyl)methyl]triazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-9-4-3-5-10(6-9)7-15-8-11(13-14-15)12(16)17-2/h3-6,8H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXMRWWLXFEIMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=C(N=N2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Click Chemistry Approach: : One common method for synthesizing methyl 1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction typically involves the following steps:

Starting Materials: 3-methylbenzyl azide and methyl propiolate.

Catalyst: Copper(I) iodide (CuI) or copper(II) sulfate (CuSO₄) with sodium ascorbate.

Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Conditions: Room temperature to 60°C, under an inert atmosphere (e.g., nitrogen or argon).

-

Alternative Methods: : Other synthetic routes may involve the use of different azides and alkynes, with variations in catalysts and solvents to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound would likely scale up the click chemistry approach, utilizing continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of automated systems for reagent addition and product isolation can further enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The triazole ring can undergo oxidation reactions, typically using reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction of the triazole ring is less common but can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: The methyl group on the benzyl moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) in acetic acid, m-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM).

Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

Substitution: Nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation using bromine (Br₂) in carbon tetrachloride (CCl₄).

Major Products

Oxidation: Formation of triazole N-oxides.

Reduction: Formation of partially or fully reduced triazole derivatives.

Substitution: Formation of nitro or halogenated derivatives of the benzyl moiety.

Scientific Research Applications

Chemical Properties and Structure

Methyl 1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate possesses a triazole ring which is known for its biological activities. The compound has the following chemical structure:

- Molecular Formula: C12H14N4O2

- Molecular Weight: 246.26 g/mol

- CAS Number: 1338663-57-2

The triazole moiety is significant in medicinal chemistry due to its ability to interact with various biological targets.

Antimicrobial Properties

Research indicates that compounds containing the triazole structure exhibit notable antimicrobial activities. For instance, derivatives of triazoles have shown effectiveness against a range of bacterial strains and fungi. A study highlighted that triazole derivatives can inhibit the growth of pathogenic bacteria, suggesting potential applications in developing new antibiotics .

Anticancer Activity

This compound has been investigated for its anticancer properties. Triazole compounds have demonstrated the ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in tumor progression. For example, molecular docking studies have indicated that triazole derivatives can act as inhibitors of methionine aminopeptidase type II (MetAp2), which is implicated in cancer cell proliferation .

Anti-inflammatory Effects

Some studies have also explored the anti-inflammatory potential of triazole derivatives. The modulation of inflammatory pathways by these compounds suggests their utility in treating inflammatory diseases .

Agricultural Applications

Triazoles are widely used in agriculture as fungicides. The compound's structure allows it to effectively inhibit fungal growth, making it a candidate for developing new agricultural chemicals. Research has shown that triazole-based fungicides can protect crops from various fungal pathogens, thus enhancing agricultural productivity .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents to achieve desired yields and purities. The ability to modify the triazole ring allows for the creation of numerous derivatives with tailored biological activities.

Case Study 1: Anticancer Activity

A recent study synthesized a series of triazole derivatives and evaluated their anticancer effects on various cell lines. The results demonstrated significant cytotoxicity against leukemia and melanoma cells, indicating the potential for developing new cancer therapies based on this compound .

Case Study 2: Agricultural Use

Field trials conducted with triazole-based fungicides showed a marked reduction in fungal infections in crops such as wheat and barley. The application not only improved crop yield but also reduced the need for multiple treatments during the growing season .

Mechanism of Action

The mechanism of action of methyl 1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional properties of methyl 1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate can be contextualized by comparing it to analogs with variations in substituent groups, positions, and ester functionalities.

Structural Isomers and Substituted Derivatives

Table 1: Key Structural Analogues

Key Observations :

- Substituent Position: The 3-methylbenzyl group in the target compound introduces meta-substitution effects, balancing steric hindrance and electronic properties.

- Fluorinated Derivatives : Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate (CAS: 217448-86-7) demonstrates how fluorination enhances metabolic stability and bioavailability, a critical factor in drug design .

- Ester Group Variations : Replacing the methyl ester with an ethyl group (e.g., ethyl 1-(4-methylbenzyl)-triazole-4-carboxylate) increases lipophilicity, which could influence membrane permeability .

Biological Activity

Methyl 1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, synthesis, and various biological effects, supported by relevant case studies and research findings.

- Molecular Formula : C11H12N4O2

- Molecular Weight : 216.24 g/mol

- IUPAC Name : this compound

- CAS Number : 1338663-57-2

The compound features a triazole ring, which is known for its role in various biological activities, including antimicrobial and anticancer effects. The presence of the methylbenzyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate benzyl derivatives with azides through "click" chemistry. This method is favored for its efficiency and high yield.

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit potent antimicrobial properties. Studies have shown that compounds similar to this compound possess significant antifungal and antibacterial activities. For instance:

- Antifungal Activity : The compound has been tested against various fungal strains, showing inhibition rates comparable to established antifungal agents .

- Antibacterial Activity : It has demonstrated effectiveness against several bacterial pathogens, indicating its potential as a broad-spectrum antimicrobial agent .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies have indicated that:

- The compound exhibits cytotoxic effects on various cancer cell lines, including leukemia and breast cancer cells .

- Mechanistic studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways .

Case Studies

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer efficacy of triazole derivatives, this compound was found to inhibit the proliferation of K562 (chronic myeloid leukemia) cells. The compound demonstrated a dose-dependent cytotoxic effect with an IC50 value indicating significant potency against these cells .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial activity of various triazole derivatives. This compound showed impressive results against both Gram-positive and Gram-negative bacteria. The compound's structure was linked to enhanced interaction with bacterial cell membranes .

Summary of Research Findings

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or ruthenium-mediated click chemistry. For example, methyl propiolate reacts with 3-methylbenzyl azide under reflux in toluene using a Ru catalyst (e.g., {(Tp)(PPh₃)₂Ru(N₃)}) to yield the product. Optimization includes adjusting stoichiometry (1:1.5 azide:alkyne ratio), catalyst loading (5 mol%), and reaction time (24–48 hours). Monitoring via TLC or HPLC ensures completion. Post-synthesis purification involves silica gel chromatography with ether/CH₂Cl₂ gradients .

Q. How can the structure of this triazole derivative be confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify substituents (e.g., methyl ester at δ ~3.8 ppm, triazole protons at δ ~8.0–9.0 ppm) and confirm regioselectivity (1,4-disubstitution).

- X-ray crystallography : Single-crystal analysis resolves bond lengths (e.g., N–N = 1.31–1.36 Å, C–O = 1.20 Å) and angles (e.g., C–CH₂–N = 112.1°), with refinement via SHELXL . Data collection uses diffractometers (e.g., Enraf–Nonius CAD-4) and software like XCAD4 for processing .

Advanced Research Questions

Q. What computational strategies are effective for modeling the electronic properties and reactivity of this triazole-carboxylate scaffold?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and Mulliken charges to rationalize nucleophilic/electrophilic sites. Molecular docking studies assess binding affinities to biological targets (e.g., enzymes). Software like Gaussian or ORCA is used, with validation against crystallographic data .

Q. How can researchers resolve contradictions in reported crystallographic parameters or spectroscopic data for analogs of this compound?

- Methodological Answer : Cross-validate data using:

- Multi-method refinement : Compare SHELXL (for small molecules) vs. PHENIX (for macromolecules) outputs .

- Solid-state NMR : Resolve discrepancies in dynamic vs. static crystal structures.

- High-resolution mass spectrometry (HRMS) : Confirm molecular ions (e.g., [M+H]⁺) to rule out impurities .

Q. What strategies are employed to study structure-activity relationships (SAR) for triazole-carboxylates in medicinal chemistry?

- Methodological Answer :

- Analog synthesis : Vary substituents (e.g., fluorobenzyl, sulfamoyl) via modular click chemistry.

- Biological assays : Test inhibition of targets (e.g., kinases, Notum enzyme) using IC₅₀ measurements and cell-based models .

- Pharmacophore mapping : Identify critical groups (e.g., ester carbonyl for hydrogen bonding) using QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.